
4-iodo-N-tosylbenzamide
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Overview
Description
4-Iodo-N-tosylbenzamide is an organic compound characterized by the presence of an iodine atom and a tosyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-tosylbenzamide typically involves the iodination of N-tosylbenzamide. One common method starts with 4-iodobenzoic acid, which is then converted to this compound through a series of reactions involving tosylation and amidation . The reaction conditions often require the use of solvents such as toluene, tetrahydrofuran, or dichloromethane, and may involve catalysts or reagents like sodium hydride or triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-tosylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine pentoxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-N-tosylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-N-tosylbenzamide involves its reactivity with various molecular targets. The iodine atom and tosyl group play crucial roles in its interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Iodobenzamide: Lacks the tosyl group, making it less reactive in certain substitution reactions.
N-Tosylbenzamide: Lacks the iodine atom, limiting its use in coupling reactions.
4-Bromo-N-tosylbenzamide: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: 4-Iodo-N-tosylbenzamide is unique due to the presence of both the iodine atom and the tosyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-iodo-N-(4-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZNEFWDQWLCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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